W146 TFA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

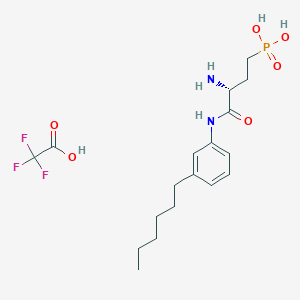

[(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWCNCPWPLHFEX-XFULWGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F3N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of W146 TFA

Audience: Researchers, Scientists, and Drug Development Professionals

**Introduction

W146 trifluoroacetate (B77799) (TFA) is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). As a crucial regulator of lymphocyte trafficking and vascular integrity, S1PR1 is a significant target in immunology and pharmacology. W146 serves as a critical research tool for elucidating the physiological and pathological roles of the S1P/S1PR1 signaling axis. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. It is important to note that W146 is often supplied as a TFA salt, a common counterion from the purification process which can have its own biological effects.

**Core Mechanism of Action

The primary mechanism of action of W146 is its function as a competitive antagonist at the S1PR1.[1] The endogenous ligand, sphingosine-1-phosphate (S1P), is a bioactive lipid that regulates numerous cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[2]

W146 selectively binds to S1PR1, physically occupying the ligand-binding site.[1] This direct competition prevents S1P from binding to and activating the receptor. Consequently, the downstream signaling cascades normally initiated by S1P are inhibited. S1PR1 predominantly couples to the Gαi family of G proteins. Upon activation by S1P, S1PR1 promotes the dissociation of Gαi from the Gβγ subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Furthermore, S1P/S1PR1 signaling activates other critical pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Erk pathway, which are involved in cell survival, proliferation, and migration.

By blocking the initial step of ligand binding, W146 effectively abrogates these downstream signaling events.

Physiological Effect: Regulation of Lymphocyte Trafficking

A well-established physiological consequence of S1PR1 antagonism is the modulation of lymphocyte egress from secondary lymphoid organs (SLOs), such as lymph nodes and the spleen. Lymphocytes continuously circulate between the blood, tissues, and lymphoid organs. Their exit from SLOs is dependent on an S1P gradient, which is high in the blood and lymph and low within the lymphoid tissue.

Lymphocytes expressing S1PR1 on their surface are guided by this gradient to exit the SLOs and re-enter circulation. By blocking S1PR1, W146 renders lymphocytes insensitive to the S1P gradient. This "traps" the lymphocytes within the lymph nodes, leading to a rapid and significant, albeit transient, reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[3] This mechanism is a cornerstone of S1P receptor modulation for treating autoimmune diseases.[2] Studies have shown that W146 administration in mice induces a significant but temporary blood lymphopenia, with a corresponding increase in CD4+ and CD8+ lymphocytes in the lymph nodes.[3]

Quantitative Data

The potency and selectivity of W146 have been characterized through various in vitro and in vivo studies. The following table summarizes key quantitative data.

| Parameter | Value | Receptor/System | Reference |

| EC50 | 398 nM | S1PR1 | [4][5] |

| Ki | ~70-80 nM | S1PR1 | [4][5] |

| In Vitro Conc. | 10 µM | Endothelial Progenitor Cells | [4] |

| In Vivo Dosage | 5 mg/kg | Mice (Intraperitoneal) | [4] |

| In Vivo Dosage | 2 nmol/day | Mice (Intrathecal) | [1] |

Experimental Protocols

The characterization of W146's mechanism of action relies on several key experimental methodologies.

1. S1PR1 Receptor Binding Assay (Competitive Radioligand)

This assay quantifies the affinity of W146 for the S1PR1 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of W146 for S1PR1.

-

Materials:

-

Protocol:

-

Dilute S1PR1 membrane preparations in ice-cold assay buffer to a final concentration of 1-2 µg protein per well.[6]

-

Prepare serial dilutions of W146 in assay buffer.

-

In a 96-well plate, add 50 µL of the S1PR1 membrane suspension to wells containing 50 µL of W146 dilutions (or buffer for total binding controls).

-

Pre-incubate for 30 minutes at room temperature.[6]

-

Initiate the binding reaction by adding 50 µL of the radioligand ([32P]S1P) to a final concentration of 0.1-0.2 nM.[6]

-

Incubate for 60 minutes at room temperature to reach equilibrium.[6]

-

Terminate the reaction by rapid filtration through the glass fiber filter plate, followed by five washes with ice-cold assay buffer to separate bound from free radioligand.[6]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

2. Cell-Based Chemotaxis Assay (Boyden Chamber/Transwell)

This assay assesses the functional antagonism of W146 by measuring its ability to block S1P-induced cell migration.

-

Objective: To evaluate the effect of W146 on S1P-mediated chemotaxis of lymphocytes or other S1PR1-expressing cells.

-

Materials:

-

S1PR1-expressing cells (e.g., primary lymphocytes, HL-60 cells).[8]

-

Transwell inserts with a polycarbonate membrane (e.g., 5 µm pore size).[9]

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.3% FBS).[9]

-

S1P (chemoattractant).

-

W146 (test antagonist).

-

Calcein-AM or similar fluorescent dye for cell quantification.[8]

-

-

Protocol:

-

Culture and harvest cells. Resuspend cells in chemotaxis buffer.

-

Pre-incubate the cell suspension with various concentrations of W146 or vehicle control for 30 minutes at 37°C.

-

Add chemotaxis buffer containing S1P to the lower wells of a 24-well plate. Add buffer without S1P as a negative control.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.[9]

-

Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator.[9][10]

-

After incubation, remove the inserts. The cells that have migrated to the lower chamber can be quantified.

-

To quantify, add a fluorescent dye like Calcein-AM to the lower chamber, incubate, and read the fluorescence on a plate reader.[8]

-

Compare the migration in W146-treated wells to the S1P-only positive control to determine the inhibitory effect.

-

3. In Vivo Lymphopenia Assay

This protocol measures the effect of W146 on circulating lymphocyte counts in an animal model.

-

Objective: To determine if W146 induces peripheral blood lymphopenia in vivo.

-

Materials:

-

Mice (e.g., C57BL/6).

-

W146 TFA dissolved in a suitable vehicle (e.g., saline or dextran (B179266) solution).[4]

-

Blood collection supplies (e.g., EDTA-coated capillaries).

-

Automated hematology analyzer or manual counting methods (hemocytometer).

-

-

Protocol:

-

Acclimate mice to handling.

-

Collect a baseline (time 0) blood sample from the tail vein or saphenous vein.

-

Administer W146 via intraperitoneal (IP) injection at a specified dose (e.g., 5 mg/kg).[4] Administer vehicle to a control group.

-

Collect blood samples at various time points post-injection (e.g., 1, 2, 4, 6, 24 hours).

-

Analyze the blood samples for total white blood cell counts and lymphocyte percentages using a hematology analyzer.

-

Calculate the absolute lymphocyte count for each time point.

-

Plot the lymphocyte count over time to observe the onset, magnitude, and duration of lymphopenia compared to the vehicle-treated control group.[3]

-

The Role of the Trifluoroacetate (TFA) Counterion

W146 is synthesized and purified using processes that often involve trifluoroacetic acid, resulting in the final product being a TFA salt.[11][12] The TFA anion associates with positively charged groups on the W146 molecule. While often considered inert, the TFA counterion itself can have biological activity.

Studies have shown that TFA can affect cell-based assays, with reports of it inhibiting or, in some cases, stimulating cell proliferation in a dose-dependent manner.[13] For instance, TFA has been shown to suppress the proliferation of osteoblasts and chondrocytes at nanomolar concentrations.[13] In vivo, TFA can be persistent and may bioaccumulate, with some studies indicating potential for liver and reproductive toxicity at high concentrations.[14][15] Therefore, when conducting sensitive biological experiments, it is crucial to:

-

Be aware of the presence of TFA and its molar ratio to the active compound.

-

Include appropriate controls, such as treating cells with sodium TFA, to distinguish the effects of the W146 molecule from those of the counterion.

-

Consider ion-exchange procedures to replace TFA with a more biologically inert counterion like hydrochloride (HCl) if TFA interference is suspected.[16]

Conclusion

This compound is a selective, competitive antagonist of the S1PR1 receptor. Its mechanism of action is centered on blocking the binding of the endogenous ligand S1P, thereby inhibiting downstream Gαi-mediated signaling pathways. This antagonism has a profound physiological effect on lymphocyte trafficking, preventing egress from secondary lymphoid organs and causing a transient peripheral lymphopenia. The quantitative data and experimental protocols detailed herein provide a framework for researchers to effectively utilize and understand the activity of W146 as a tool to probe the complex biology of the S1P/S1PR1 axis. Awareness of the potential bioactivity of the TFA counterion is essential for the accurate interpretation of experimental results.

References

- 1. Targeting sphingosine-1-phosphate receptor 1 alleviates neuropathic pain associated with pancreatic ductal adenocarcinoma in mice and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. cellgs.com [cellgs.com]

- 11. W146 powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. genscript.com [genscript.com]

- 14. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unseen and Unregulated: TFA, the ‘forever chemical’ in Europe’s Cereals | PAN Europe [pan-europe.info]

- 16. mdpi.com [mdpi.com]

W146 TFA: A Technical Guide to its Function as a Selective S1PR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a multitude of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.[1][2] Among these, the sphingosine-1-phosphate receptor 1 (S1PR1) is highly expressed in endothelial cells and plays a pivotal role in immune cell trafficking, vascular development, and endothelial barrier function.[2][3] The modulation of S1PR1 signaling is a key therapeutic strategy for autoimmune diseases.

W146 TFA is a selective antagonist of S1PR1.[4][5] It acts as a competitive antagonist, blocking the receptor and preventing its activation by the endogenous ligand S1P.[6][7] This specific antagonism makes this compound an invaluable tool for elucidating the physiological and pathological roles of S1PR1 signaling and for the development of novel therapeutics.

Core Quantitative Data

The following table summarizes the key potency and affinity values of W146 for the S1PR1 receptor.

| Parameter | Value | Target | Notes |

| EC50 | 398 nM | S1PR1 | Effective concentration for 50% response.[4][5] |

| Ki | ~70-80 nM | S1PR1 | Inhibitory constant.[5] |

S1PR1 Signaling and Antagonism by this compound

S1PR1 Signaling Pathway

S1PR1 primarily couples to the Gi/o family of G proteins.[1] Upon binding of S1P, the receptor activates downstream signaling cascades, including the PI3K-AKT, Ras-Raf-MEK-ERK, and Rac pathways, while inhibiting adenylyl cyclase and subsequent cAMP production.[1][2] This signaling is critical for lymphocyte egress from lymphoid organs, endothelial cell barrier integrity, and vascular homeostasis.[2][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S1PR1 sphingosine-1-phosphate receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of Circulation: An In-depth Technical Guide to the Role of S1PR1 in Lymphocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate receptor 1 (S1PR1) is a critical regulator of lymphocyte trafficking, playing a pivotal role in the egress of lymphocytes from secondary lymphoid organs and the thymus. This G protein-coupled receptor and its endogenous ligand, sphingosine-1-phosphate (S1P), form a finely tuned signaling axis that governs immune surveillance and response. The manipulation of this pathway has become a cornerstone in the development of therapies for autoimmune diseases. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling cascades, and key experimental methodologies used to investigate the function of S1PR1 in lymphocyte trafficking, intended for researchers, scientists, and professionals in drug development.

The S1P-S1PR1 Axis: A Master Regulator of Lymphocyte Egress

The trafficking of lymphocytes is a highly orchestrated process, ensuring their proper distribution throughout the body for effective immune surveillance. A key step in this process is the egress of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes and the spleen, into the lymphatic and blood circulation. This exit is primarily controlled by the interaction between S1PR1 expressed on the surface of lymphocytes and a concentration gradient of its ligand, S1P.[1]

S1P levels are meticulously maintained at high concentrations in the blood and lymph, while being kept low within the tissues of lymphoid organs.[2] This differential concentration creates a chemical gradient that lymphocytes follow to exit the SLOs.[3] Naive T and B cells upregulate S1PR1 expression upon maturation, enabling them to sense the S1P gradient and emigrate from the thymus and bone marrow, respectively, and subsequently from SLOs to recirculate.[4]

The critical role of S1PR1 in this process is underscored by studies on S1PR1-deficient mice, which exhibit a profound accumulation of lymphocytes in SLOs and a corresponding reduction in circulating lymphocytes (lymphopenia).[5] Conversely, the administration of S1PR1 agonists, such as the active metabolite of Fingolimod (FTY720-P), initially activates the receptor but subsequently leads to its internalization and degradation.[6] This renders the lymphocytes insensitive to the S1P gradient, effectively trapping them within the lymph nodes and inducing peripheral lymphopenia.[7] This mechanism of "functional antagonism" is the basis for the therapeutic efficacy of S1PR1 modulators in autoimmune diseases like multiple sclerosis.

Quantitative Parameters of the S1P-S1PR1 System

The precise regulation of lymphocyte trafficking by the S1P-S1PR1 axis is dependent on a number of quantitative factors, from ligand concentrations to receptor binding affinities and cellular migration speeds. The following tables summarize key quantitative data in this system.

| Parameter | Value | Cell/Tissue Type | Reference |

| S1P Concentration in Blood/Lymph | ~100-1000 nM | Human/Mouse | [3] |

| S1P Concentration in Lymph Node Parenchyma | ~1 nM | Mouse | [3] |

| S1P-S1PR1 Binding Affinity (Kd) | ~8 nM | Recombinant systems | [8] |

| FTY720-P-S1PR1 Binding Affinity (Kd) | ~0.1-1 nM | Recombinant systems | [6][9] |

| Naive T Cell Migration Speed in Lymph Node | ~10-15 µm/min | Mouse | [10] |

Table 1: Key Quantitative Data of the S1P-S1PR1 Axis.

| Lymphocyte Subset | S1PR1 Expression Level | Condition | Reference |

| Naive T Cells | High | Homeostasis | [4] |

| Effector T Cells | Upregulated post-activation | Viral Infection | [5] |

| Memory T Cells | Variable, downregulated in tissue-resident memory T cells | Homeostasis | [11][12] |

| Naive B Cells | High | Homeostasis | |

| Germinal Center B Cells | Low | Immune Response |

Table 2: S1PR1 Expression on Lymphocyte Subsets.

S1PR1 Signaling Cascade

Upon binding S1P, S1PR1, a G protein-coupled receptor, primarily couples to the inhibitory G protein, Gαi.[13] This initiates a downstream signaling cascade that ultimately promotes the cytoskeletal rearrangements necessary for cell migration.

Key signaling events include:

-

Activation of Phosphoinositide 3-kinase (PI3K): Gβγ subunits released upon Gαi activation stimulate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Activation of Akt/PKB: PIP3 serves as a docking site for and activates the serine/threonine kinase Akt.

-

Activation of Rac1: Akt and other signaling intermediates lead to the activation of the Rho family GTPase Rac1, a master regulator of actin polymerization and lamellipodia formation, which are essential for cell motility.

-

Activation of the Ras-MAPK Pathway: S1PR1 signaling can also activate the Ras-Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.[14]

The following diagram illustrates the core S1PR1 signaling pathway leading to lymphocyte migration.

Experimental Protocols for Studying S1PR1 Function

A variety of in vitro and in vivo experimental techniques are employed to elucidate the role of S1PR1 in lymphocyte trafficking.

In Vitro Lymphocyte Migration Assay (Transwell Assay)

This assay is used to quantify the chemotactic response of lymphocytes to S1P or other chemoattractants.

Principle: Lymphocytes are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains the chemoattractant. The number of cells that migrate through the membrane into the lower chamber is then quantified.

Detailed Protocol:

-

Cell Preparation: Isolate lymphocytes (e.g., from spleen or lymph nodes) and resuspend in migration buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1-5 x 10^6 cells/mL.[1][15]

-

Assay Setup:

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[16]

-

Quantification:

-

Carefully remove the transwell inserts.

-

Collect the cells from the lower chamber.

-

Count the migrated cells using a hemocytometer or by flow cytometry. The percentage of migrated cells is calculated relative to the total number of input cells.

-

In Vivo Lymphocyte Trafficking (Adoptive Transfer)

This technique allows for the tracking of lymphocyte migration and homing in a living animal.

Principle: Lymphocytes from a donor mouse (often genetically or fluorescently labeled) are isolated and injected into a recipient mouse. The distribution of the transferred cells in various lymphoid and non-lymphoid tissues is then analyzed at different time points.

Detailed Protocol:

-

Cell Preparation:

-

Isolate lymphocytes from the spleen and/or lymph nodes of donor mice.[10][17]

-

If desired, label the cells with a fluorescent dye (e.g., CFSE) or use lymphocytes from transgenic mice expressing a fluorescent protein (e.g., GFP).

-

Wash and resuspend the cells in sterile PBS or saline at a concentration of 1-10 x 10^7 cells/mL.[18]

-

-

Adoptive Transfer:

-

Inject a defined number of cells (typically 1-10 x 10^6) into recipient mice, usually via intravenous (retro-orbital or tail vein) injection.[18]

-

-

Tissue Analysis:

-

At various time points post-transfer (e.g., 2, 24, 48 hours), euthanize the recipient mice.

-

Harvest tissues of interest (e.g., lymph nodes, spleen, blood, peripheral tissues).

-

Prepare single-cell suspensions from the harvested tissues.

-

Analyze the presence and number of transferred cells in each tissue by flow cytometry, gating on the specific fluorescent label or genetic marker.[2]

-

Generation of S1PR1 Conditional Knockout Mice

To study the cell-type-specific role of S1PR1, conditional knockout mice are generated using the Cre-LoxP system.

Principle: Mice carrying a "floxed" allele of the S1pr1 gene (where critical exons are flanked by LoxP sites) are crossed with mice expressing Cre recombinase under the control of a cell-type-specific promoter (e.g., CD4-Cre for T cells). In cells where Cre is expressed, the floxed region of the S1pr1 gene is excised, leading to a functional knockout of the gene in that specific cell lineage.[19][20]

Methodology Overview:

-

Generation of S1pr1-floxed mice: A targeting vector containing the floxed exons of the S1pr1 gene and a selection cassette is introduced into embryonic stem (ES) cells. Correctly targeted ES cells are injected into blastocysts to generate chimeric mice, which are then bred to establish a line of S1pr1-floxed mice.[21]

-

Breeding with Cre-driver mice: The S1pr1-floxed mice are crossed with a Cre-driver line that expresses Cre recombinase in the desired cell type (e.g., Vav-Cre for hematopoietic cells, CD4-Cre for T cells, or Tek-Cre for endothelial cells).[20]

-

Analysis of offspring: Genotyping is performed to identify offspring that are homozygous for the floxed allele and carry the Cre transgene. These mice will have a conditional knockout of S1PR1 in the target cell population. Phenotypic analysis, including lymphocyte counts in blood and lymphoid organs, is then conducted to assess the consequences of the cell-type-specific S1PR1 deletion.

S1PR1 in Drug Development

The central role of S1PR1 in lymphocyte egress has made it a prime target for therapeutic intervention in autoimmune diseases. By preventing the exit of autoreactive lymphocytes from SLOs, S1PR1 modulators can reduce inflammation and tissue damage in the periphery.

Fingolimod (FTY720, Gilenya®) was the first-in-class oral S1PR1 modulator approved for the treatment of relapsing-remitting multiple sclerosis.[7] It acts as a non-selective agonist for S1PR1, S1PR3, S1PR4, and S1PR5. Its therapeutic effect is primarily attributed to its functional antagonism of S1PR1 on lymphocytes.[9]

Subsequent drug development efforts have focused on creating more selective S1PR1 modulators to minimize off-target effects associated with the activation of other S1P receptor subtypes (e.g., bradycardia linked to S1PR3 activation). Several second-generation, more selective S1PR1 modulators, such as Siponimod, Ozanimod, and Ponesimod, have since been approved for the treatment of multiple sclerosis and other autoimmune conditions.

Conclusion

The S1P-S1PR1 signaling axis is a fundamental and elegant system that precisely controls the circulation of lymphocytes, a process essential for a healthy immune system. Our understanding of this pathway has not only illuminated a key aspect of immunology but has also paved the way for a new class of highly effective therapies for autoimmune diseases. Future research in this area will likely focus on further dissecting the cell-type-specific roles of S1PR1 in various immune and non-immune contexts, as well as developing next-generation S1PR1 modulators with improved selectivity and safety profiles. The experimental methodologies detailed in this guide provide a robust framework for researchers and drug developers to continue to unravel the complexities of S1PR1 biology and harness its therapeutic potential.

References

- 1. T cell transwell migration [bio-protocol.org]

- 2. Isolation of Immune Cells for Adoptive Transfer | Springer Nature Experiments [experiments.springernature.com]

- 3. niddk.nih.gov [niddk.nih.gov]

- 4. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T cell-intrinsic S1PR1 regulates endogenous effector T-cell egress dynamics from lymph nodes during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells [mdpi.com]

- 8. S1PR1 Tyr143 phosphorylation downregulates endothelial cell surface S1PR1 expression and responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation and adoptive transfer of innate lymphoid cells 2 to a recipient mouse model of PDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Adoptive Transfer of Cytotoxic T Lymphocytes Targeting Two Different Antigens Limits Antigen Loss and Tumor Escape - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

W146 TFA: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

W146 Trifluoroacetate (B77799) (TFA) is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in a myriad of physiological processes, most notably in the trafficking of lymphocytes from secondary lymphoid organs. Dysregulation of the S1P1 signaling axis has been implicated in various autoimmune diseases, inflammatory conditions, and cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by W146 TFA, with a focus on its impact on the STAT3 and NF-κB signaling cascades. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with S1P1 antagonists.

Core Mechanism of Action

W146 acts as a competitive antagonist at the S1P1 receptor, blocking the binding of its endogenous ligand, sphingosine-1-phosphate (S1P). By inhibiting S1P1 signaling, W146 effectively prevents the egress of lymphocytes from lymph nodes, leading to a transient reduction in circulating lymphocytes (lymphopenia).[1][2] This mechanism of "functional antagonism" is believed to be the primary mode of action for the immunomodulatory effects of S1P1-targeting drugs.[1]

Quantitative Data

The following table summarizes the key quantitative parameters of W146, providing a basis for experimental design and data interpretation.

| Parameter | Value | Receptor/System | Reference |

| EC50 | 398 nM | Human S1P1 Receptor | [3] |

| Ki | ~70-80 nM | S1P1 Receptor | [3] |

| In Vivo Dosage (Mice) | 5 mg/kg (i.p.) | Hematopoietic Stem Cell Mobilization | [3] |

| In Vivo Dosage (Mice) | 5 or 10 mg/kg (i.p.) | S1P1 Signaling Inhibition |

Downstream Signaling Pathways

W146, through its antagonism of the S1P1 receptor, modulates several critical downstream signaling pathways. The most well-documented of these are the STAT3 and NF-κB pathways, which are central to inflammation, immune responses, and cell survival.

S1P1-STAT3 Signaling Axis

Recent evidence has illuminated a crucial positive feedback loop between S1P1 and Signal Transducer and Activator of Transcription 3 (STAT3). S1P1 signaling can lead to the phosphorylation and activation of STAT3, a key transcription factor involved in cell proliferation, differentiation, and survival. Activated STAT3 can, in turn, bind to the promoter of the S1P1 receptor gene (S1PR1), upregulating its expression. This reciprocal activation creates a self-amplifying loop that sustains pro-inflammatory and pro-survival signals, which is often implicated in chronic inflammation and cancer.

W146 has been demonstrated to disrupt this feedback loop by inhibiting S1P1-mediated STAT3 phosphorylation. This leads to a reduction in the transcriptional activity of STAT3 and a dampening of the associated downstream effects.

S1P1-NF-κB Signaling Pathway

The role of S1P1 in regulating the Nuclear Factor-kappa B (NF-κB) pathway is multifaceted. NF-κB is a master regulator of inflammation, immunity, and cell survival. While some studies suggest that intracellular S1P can act as a cofactor for TRAF2, a key component in the TNF-α-induced NF-κB activation pathway, other evidence points to a direct role for cell surface S1P receptors, including S1P1, in activating NF-κB.

Specifically, S1P binding to S1P1 can trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. W146 has been shown to block S1P-induced phosphorylation of IκB kinase (IKK), a critical upstream kinase in the NF-κB pathway, thereby preventing NF-κB activation.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize the effects of this compound on its target and downstream signaling pathways.

S1P1 Receptor Binding Assay

This assay is used to determine the binding affinity of W146 to the S1P1 receptor.

Materials:

-

Cell membranes expressing the human S1P1 receptor

-

Radiolabeled S1P (e.g., [33P]S1P)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Scintillation fluid and counter

Protocol:

-

Prepare a dilution series of this compound in assay buffer.

-

In a microplate, combine the S1P1 receptor-expressing membranes, radiolabeled S1P, and varying concentrations of W146.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a filter mat, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled S1P) from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki of W146.

Western Blot for STAT3 Phosphorylation

This method is used to assess the effect of W146 on the phosphorylation status of STAT3.

Materials:

-

Cell line of interest (e.g., endothelial cells, lymphocytes)

-

This compound

-

S1P

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Protocol:

-

Culture cells to the desired confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with S1P for a predetermined time (e.g., 15-30 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 to normalize for protein loading.

NF-κB Activation Assay (p65 Nuclear Translocation)

This immunofluorescence-based assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Materials:

-

Cells grown on coverslips or in imaging plates

-

This compound

-

S1P or TNF-α

-

Fixation and permeabilization buffers

-

Primary antibody: anti-NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips or in an appropriate imaging plate.

-

Pre-treat cells with different concentrations of this compound.

-

Stimulate the cells with S1P or another NF-κB activator like TNF-α.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific binding sites.

-

Incubate with the primary antibody against p65.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips or image the plate using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

The Role of the Trifluoroacetate (TFA) Counter-ion

It is imperative for researchers to consider the potential biological effects of the trifluoroacetate (TFA) counter-ion, which is often present in commercially available synthetic peptides and small molecules like W146. TFA is a remnant of the purification process (e.g., HPLC) and is not biologically inert. Studies have shown that TFA can influence cell proliferation, with some reports indicating inhibitory effects and others showing stimulatory effects, depending on the cell type and concentration.[4][5] Furthermore, TFA has been reported to have its own immunological effects.[4] Therefore, when interpreting data from experiments using this compound, it is crucial to consider the potential contribution of the TFA counter-ion to the observed effects. Appropriate controls, such as treating cells with TFA alone, should be included in experimental designs. For in vivo studies, the potential for TFA to accumulate and exert systemic effects should also be taken into account.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the S1P1 receptor. Its ability to selectively antagonize S1P1 and consequently modulate key downstream signaling pathways, including the STAT3 and NF-κB cascades, provides a powerful approach to dissecting the complex biology of S1P signaling. This technical guide offers a foundational understanding of this compound's mechanism of action, quantitative properties, and its impact on critical cellular signaling networks. The provided experimental protocols serve as a starting point for researchers aiming to utilize this compound in their studies. As with any chemical probe, a thorough understanding of its properties, including the potential effects of its counter-ion, is essential for robust and reproducible scientific inquiry.

References

- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 2. researchgate.net [researchgate.net]

- 3. csl.noaa.gov [csl.noaa.gov]

- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

W146 TFA: A Technical Guide to its S1P Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

W146 Trifluoroacetate (TFA) is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G protein-coupled receptor (GPCR) critically involved in lymphocyte trafficking, endothelial barrier function, and cellular differentiation. Its utility as a research tool for dissecting S1PR1-mediated signaling pathways and its potential as a therapeutic modulator in autoimmune diseases and cancer have led to significant scientific interest. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of W146 TFA, complete with detailed experimental methodologies and visual representations of its mechanism of action.

Binding Affinity and Selectivity Profile

This compound exhibits high affinity and selectivity for the human S1PR1. Quantitative analysis has established its binding and functional parameters, distinguishing it as a valuable tool for specific S1PR1 inhibition.

Table 1: Quantitative Binding and Functional Data for this compound at S1PR1

| Parameter | Value | Receptor Subtype | Species | Notes |

| Ki | ~70-80 nM | S1PR1 | Not Specified | Inhibition constant, indicating high binding affinity. |

| EC50 | 398 nM | S1PR1 | Not Specified | Half maximal effective concentration in functional assays.[1] |

Mechanism of Action and Signaling Pathway

W146 acts as a competitive antagonist at the S1PR1 receptor. By binding to the receptor, it prevents the endogenous ligand, sphingosine-1-phosphate (S1P), from binding and initiating downstream signaling cascades. S1PR1 exclusively couples to the Gi/o family of G proteins. Inhibition of S1PR1 by W146 blocks the S1P-induced activation of several key intracellular pathways, including the Ras-ERK and PI3K-Akt pathways, which are crucial for cell survival, proliferation, and migration.

Caption: S1PR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and functional antagonism of this compound at S1P receptors.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for S1P receptors.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Cell membranes from a cell line overexpressing a specific human S1P receptor subtype (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.

-

Reaction Mixture: In a 96-well plate, add the cell membranes, a constant concentration of radiolabeled S1P (e.g., [³³P]S1P), and varying concentrations of this compound.

-

Incubation: The reaction plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled S1P. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation and can be used to determine the antagonistic properties of this compound.

Workflow:

Caption: Workflow for a GTPγS binding assay to assess antagonism.

Detailed Steps:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Buffer: A typical buffer contains 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA, pH 7.4.

-

Pre-incubation: Cell membranes are pre-incubated with varying concentrations of this compound.

-

Reaction Initiation: The reaction is initiated by the addition of a fixed concentration of S1P (agonist) and [³⁵S]GTPγS.

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

Separation and Detection: The protocol follows the same separation and detection steps as the radioligand binding assay.

-

Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of this compound to determine its inhibitory effect on S1P-stimulated G protein activation. The EC₅₀ value for the antagonist can be determined from this dose-response curve.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the functional consequence of S1PR1 antagonism by measuring the phosphorylation of a downstream signaling molecule, ERK.

Workflow:

Caption: Workflow for assessing ERK phosphorylation via Western blot.

Detailed Steps:

-

Cell Culture: Plate cells endogenously or exogenously expressing S1PR1 in appropriate culture vessels.

-

Serum Starvation: Prior to the experiment, cells are serum-starved for several hours to reduce basal levels of ERK phosphorylation.

-

Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 30-60 minutes) before being stimulated with a fixed concentration of S1P for a short duration (e.g., 5-15 minutes).

-

Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the effect of this compound on S1P-induced ERK phosphorylation.

Conclusion

This compound is a well-characterized, high-affinity, and selective antagonist of S1PR1. Its ability to specifically block S1P-mediated signaling through this receptor makes it an indispensable tool for researchers investigating the physiological and pathological roles of S1PR1. The experimental protocols detailed in this guide provide a foundation for the continued exploration of S1P receptor pharmacology and the development of novel therapeutics targeting this important signaling axis. Further studies are warranted to fully quantitate the selectivity profile of W146 across all S1P receptor subtypes.

References

W146 TFA and Endothelial Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of W146 TFA, a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), and its impact on endothelial barrier function. The document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to offer a comprehensive resource for professionals in the field.

Core Concepts: The Role of S1P1 in Endothelial Barrier Integrity

The vascular endothelium forms a critical semipermeable barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues. The integrity of this barrier is dynamically maintained by complex signaling networks. A key player in this process is Sphingosine-1-Phosphate (S1P), a bioactive lipid that, upon binding to its G protein-coupled receptors on endothelial cells, reinforces the endothelial barrier.

The S1P1 receptor subtype is highly expressed in endothelial cells and is central to maintaining vascular homeostasis.[1][2] Activation of S1P1 signaling is crucial for stabilizing endothelial cell adherens junctions, primarily by preventing the internalization of VE-cadherin, a key component of these junctions.[1] Consequently, S1P1 signaling counteracts the permeability-increasing effects of inflammatory mediators like vascular endothelial growth factor (VEGF).[1]

This compound: A Potent Antagonist of S1P1-Mediated Barrier Enhancement

This compound is a specific antagonist of the S1P1 receptor.[3] By competitively inhibiting the binding of S1P to S1P1, this compound effectively blocks the downstream signaling pathways that promote endothelial barrier integrity. This blockade leads to a disruption of the endothelial barrier, resulting in increased vascular permeability or "leakiness."[1][3] Research has demonstrated that pharmacological inhibition of S1P1 with W146 increases both basal and pathological vascular leakage in continuous capillary beds.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on endothelial barrier function as reported in key studies.

| In Vitro Studies | |||

| Cell Type | Assay | Treatment | Observed Effect |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Transendothelial Electrical Resistance (TEER) | 3 µM W146 | 60% reduction in basal resistance[4] |

| Human Microvascular Endothelial Cells (HMEC-1) | Transwell Permeability Assay | Thrombin stimulation (30 min) | Increased permeability (specific fold-change not provided)[5] |

| MS1 (mouse islet EC line) | Western Blot for p-Smad1/5/8 | W146 pretreatment followed by BMP9 | Almost abolished phosphorylation of Smad1/5/8[1] |

| In Vivo Studies | |||

| Animal Model | Assay | Treatment | Observed Effect |

| Wild-type mice | Reverse Arthus Reaction (RAR) in skin | Low dose W146 | Augmented vascular leak in immune complex-mediated injury[3] |

| Wild-type mice | Reverse Arthus Reaction (RAR) in lung | Low dose W146 | No significant augmentation of vascular leak at baseline[3] |

| ApoM-/- mice | Reverse Arthus Reaction (RAR) in lung | Low dose W146 | Augmented vascular leak in immune complex-mediated injury[3] |

| Rat mesenteric venules | Hydraulic conductivity (Lp) | 10 µM W-146 | Reversed the inhibitory effect of S1P on platelet-activating factor-induced permeability increase[6][7] |

Signaling Pathways Modulated by this compound

This compound-induced disruption of endothelial barrier function is mediated by its influence on intracellular signaling cascades that regulate the cytoskeleton and cell-cell junctions.

The S1P1 Signaling Axis

Under normal physiological conditions, S1P binding to S1P1 activates the small GTPase Rac1, which is associated with the enhancement of endothelial barrier function.[8][9] In contrast, activation of another Rho family GTPase, RhoA, is often linked to increased endothelial permeability.[10][11][12] S1P-induced barrier enhancement is thought to involve a localized activation of RhoA at the cell periphery, promoting the formation of F-actin and the recruitment of vinculin to cell junctions.[11]

This compound, by blocking S1P1, prevents the activation of these barrier-protective pathways. This can lead to a signaling imbalance favoring RhoA-mediated contractility and a reduction in Rac1-mediated junctional stabilization.

Impact on VE-Cadherin

VE-cadherin is a critical component of adherens junctions, and its stability at the cell membrane is essential for a tight endothelial barrier.[13] The internalization of VE-cadherin is a key mechanism for increasing endothelial permeability.[13][14][15][16] This process can be triggered by various inflammatory stimuli and is often mediated by phosphorylation of the VE-cadherin cytoplasmic tail.[13][14] S1P1 signaling helps to prevent VE-cadherin internalization.[1] By blocking this protective pathway, this compound can indirectly promote the endocytosis of VE-cadherin, leading to the disassembly of adherens junctions and the formation of intercellular gaps.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to assess the impact of this compound on endothelial barrier function.

In Vitro Endothelial Permeability Assay (Transwell)

This assay measures the passage of a tracer molecule across an endothelial cell monolayer.[5][17][18][19][20]

Methodology:

-

Cell Seeding: Endothelial cells (e.g., HUVECs, HMEC-1) are seeded onto the porous membrane of a Transwell insert placed in a multi-well plate.[5][21] The cells are cultured until they form a confluent monolayer.

-

Treatment: The endothelial monolayer is treated with this compound at the desired concentration and for the specified duration. Control wells receive a vehicle control.

-

Tracer Addition: A high molecular weight fluorescently labeled dextran (B179266) (e.g., FITC-dextran) or horseradish peroxidase (HRP) is added to the upper chamber of the Transwell insert.[17][20]

-

Sampling: At various time points, samples are collected from the lower chamber.[22]

-

Quantification: The amount of tracer that has passed through the monolayer into the lower chamber is quantified using a fluorescence plate reader (for FITC-dextran) or by measuring enzymatic activity (for HRP).[18][22]

-

Analysis: An increase in the amount of tracer in the lower chamber indicates an increase in endothelial permeability. Data is often expressed as a fold change relative to the untreated control.[18]

In Vivo Vascular Leakage Assay (Evans Blue)

This assay measures the extravasation of Evans blue dye, which binds to serum albumin, from the circulation into the tissues as an indicator of vascular permeability.[23][24][25]

Methodology:

-

Anesthesia: The animal (typically a mouse) is anesthetized.[25]

-

Dye Injection: Evans blue dye is injected intravenously (e.g., via the tail vein or jugular vein).[25][26]

-

This compound Administration: this compound is administered, either systemically or locally, depending on the experimental design.

-

Circulation: The dye is allowed to circulate for a defined period, during which it will extravasate in areas of increased vascular permeability.[25]

-

Perfusion: To remove the dye remaining within the blood vessels, the animal is perfused with a saline solution.[26]

-

Tissue Harvest: The organs of interest (e.g., lung, skin) are harvested.[25]

-

Dye Extraction: The Evans blue dye that has leaked into the tissue is extracted using a solvent such as formamide.[25]

-

Quantification: The concentration of the extracted dye is measured spectrophotometrically.

-

Analysis: The amount of dye per gram of tissue is calculated to determine the extent of vascular leakage.

Conclusion and Future Directions

This compound serves as a critical tool for investigating the role of S1P1 signaling in the maintenance of endothelial barrier function. Its specific antagonism of S1P1 leads to a predictable and quantifiable increase in vascular permeability, both in vitro and in vivo. The disruption of S1P1 signaling by this compound impacts the delicate balance of Rho family GTPase activity and promotes the internalization of VE-cadherin, ultimately compromising the integrity of adherens junctions.

For researchers and drug development professionals, understanding the mechanisms of this compound provides a valuable framework for exploring therapeutic strategies targeting vascular leakage in a variety of pathological conditions, including acute respiratory distress syndrome, sepsis, and diabetic retinopathy. Future research should continue to delineate the precise downstream effectors of S1P1 in different vascular beds and explore the potential for biased agonism or antagonism at the S1P1 receptor to fine-tune therapeutic interventions aimed at modulating endothelial barrier function.

References

- 1. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial barrier function is co-regulated at vessel bifurcations by fluid forces and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine -1 Phosphate Receptor-1 signaling maintains endothelial cell barrier function and protects against immune complex-induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammatory Conditions Disrupt Constitutive Endothelial Cell Barrier Stabilization by Alleviating Autonomous Secretion of Sphingosine 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-phosphate prevents permeability increases via activation of endothelial sphingosine-1-phosphate receptor 1 in rat venules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-phosphate prevents permeability increases via activation of endothelial sphingosine-1-phosphate receptor 1 in rat venules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An essential role for Rac1 in endothelial cell function and vascular development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Regulation of Vascular Endothelial Growth Factor-induced Microvascular Permeability Requires Rac and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transforming growth factor-beta1-induced endothelial barrier dysfunction involves Smad2-dependent p38 activation and subsequent RhoA activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of RhoA, but Not Rac1, Mediates Early Stages of S1P-Induced Endothelial Barrier Enhancement | PLOS One [journals.plos.org]

- 12. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endothelial permeability and VE-cadherin: A wacky comradeship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p120-Catenin Inhibits VE-Cadherin Internalization through a Rho-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. p120-Catenin Regulates Clathrin-dependent Endocytosis of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Investigation of Vascular Permeability in Endothelial Cells from Human Artery, Vein and Lung Microvessels at Steady-State and Anaphylactic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vivo Vascular Leakage Assay | Springer Nature Experiments [experiments.springernature.com]

- 24. TGF-β Is Required for Vascular Barrier Function, Endothelial Survival and Homeostasis of the Adult Microvasculature | PLOS One [journals.plos.org]

- 25. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

The Expanding Therapeutic Landscape of S1PR1 Antagonism: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, clinical applications, and experimental evaluation of Sphingosine-1-Phosphate Receptor 1 (S1PR1) antagonists for researchers, scientists, and drug development professionals.

Introduction

Sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a pivotal target in drug discovery, with antagonists and modulators demonstrating significant therapeutic potential across a spectrum of immune-mediated and other diseases. S1PR1, a G protein-coupled receptor, plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and vascular homeostasis. By preventing the egress of lymphocytes from lymphoid organs, S1PR1 antagonists effectively sequester these immune cells, thereby mitigating their contribution to inflammatory and autoimmune processes.[1] This technical guide provides a comprehensive overview of the research applications of S1PR1 antagonists, presenting key clinical trial data, detailed experimental methodologies, and a visual representation of the core signaling pathways.

Core Mechanism of Action: The S1PR1 Signaling Pathway

S1PR1 is primarily coupled to the Gαi subclass of heterotrimeric G proteins.[2] Upon binding of its endogenous ligand, sphingosine-1-phosphate (S1P), S1PR1 initiates a cascade of downstream signaling events. This includes the activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt, a key regulator of cell survival and proliferation.[3][4] Furthermore, S1PR1 signaling engages small GTPases such as Rac and CDC42, which are critical for cytoskeletal rearrangement and cell migration.[3] The Ras-Raf-MEK-ERK pathway is also activated downstream of S1PR1, influencing cellular processes like proliferation and differentiation.[4] The intricate interplay of these pathways underscores the multifaceted role of S1PR1 in cellular function.

Research Applications and Clinical Data

The therapeutic utility of S1PR1 antagonists is most prominently established in the treatment of relapsing forms of multiple sclerosis (MS) and, more recently, ulcerative colitis (UC). Several S1PR1 modulators have gained regulatory approval, and numerous others are in various stages of clinical development.[5][6][7]

Multiple Sclerosis (MS)

In MS, the targeted sequestration of lymphocytes prevents their infiltration into the central nervous system, thereby reducing inflammation and neuronal damage.[1] Clinical trials have consistently demonstrated the efficacy of S1PR1 modulators in reducing annualized relapse rates (ARR) and delaying disability progression.

| Drug Name | Trial Name(s) | Comparator | Key Efficacy Endpoint(s) | Key Safety Finding(s) |

| Fingolimod | FREEDOMS, TRANSFORMS | Placebo, Interferon beta-1a | 54% reduction in ARR vs. placebo.[8] | Increased risk of herpetic infections, macular edema.[9] |

| Siponimod | EXPAND | Placebo | 21% reduction in risk of 3-month confirmed disability progression.[10] | Dose-dependent reduction in FEV1.[11] |

| Ozanimod | RADIANCE, SUNBEAM | Interferon beta-1a | Up to 48% reduction in ARR.[5] | Generally well-tolerated.[5] |

| Ponesimod | OPTIMUM | Teriflunomide | 30.5% greater reduction in ARR.[12] | Most common AEs: nasopharyngitis, headache, upper respiratory tract infection. |

Ulcerative Colitis (UC)

The mechanism of action of S1PR1 antagonists in UC is also attributed to the reduction of lymphocyte migration to the inflamed gut mucosa.[13]

| Drug Name | Trial Name(s) | Comparator | Key Efficacy Endpoint(s) | Key Safety Finding(s) |

| Ozanimod | True North | Placebo | 18.4% of patients achieved clinical remission at week 10 vs 6.0% with placebo. | Generally well-tolerated; higher incidence of lymphopenia. |

| Etrasimod (B607385) | ELEVATE UC 52 & 12 | Placebo | 27.0% of patients on etrasimod achieved clinical remission at week 12 vs 7.4% with placebo in ELEVATE UC 52. | Similar rates of adverse events compared to placebo.[14] |

| VTX002 | Phase 2 | Placebo | 27.9% (60mg) and 23.9% (30mg) achieved clinical remission at week 13 vs 11.4% with placebo. | Generally well-tolerated. |

Oncology

Preclinical studies are exploring the role of S1PR1 antagonists in cancer therapy. S1PR1 signaling is implicated in tumor cell proliferation, migration, and angiogenesis.[4] Inhibition of S1PR1 has been shown to reduce tumor growth and metastasis in various cancer models, including breast, prostate, and colorectal cancers.[4]

Key Experimental Protocols

The evaluation of S1PR1 antagonist efficacy relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Lymphocyte Trafficking and Chemotaxis Assay

This assay assesses the ability of an S1PR1 antagonist to inhibit the migration of lymphocytes towards an S1P gradient.

Methodology:

-

Cell Preparation: Isolate lymphocytes from murine spleens or human peripheral blood mononuclear cells (PBMCs).[15] Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.[15]

-

Assay Setup: Utilize a 24-well Transwell plate with a permeable membrane (e.g., 5 µm pore size).[16]

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 2-4 hours).[15]

-

Quantification:

-

Plate Reader Method: Carefully remove the upper insert. Measure the fluorescence of the media in the lower chamber using a fluorescence plate reader.[15]

-

Flow Cytometry Method: Collect the cells from the lower chamber and quantify the number of fluorescently labeled cells using a flow cytometer.[15]

-

-

Data Analysis: Compare the number of migrated cells in the antagonist-treated wells to the vehicle-treated wells to determine the inhibitory effect of the compound.

Cell Proliferation (MTT) Assay

This assay determines the effect of S1PR1 antagonists on cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells (e.g., lymphocytes or a relevant cancer cell line) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the S1PR1 antagonist or vehicle control and incubate for a desired period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]

-

Formazan (B1609692) Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17][18]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Endothelial Cell Permeability Assay

This assay evaluates the effect of S1PR1 antagonists on the integrity of an endothelial cell monolayer, a measure of vascular barrier function.

Methodology:

-

Monolayer Formation: Seed endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) onto the inserts of a Transwell plate and culture them until a confluent monolayer is formed.[19]

-

Compound Treatment: Treat the endothelial monolayer with the S1PR1 antagonist or vehicle control for a specified duration.[10]

-

Permeability Measurement: Add a high molecular weight fluorescent tracer (e.g., FITC-dextran) to the upper chamber.[19]

-

Incubation and Sampling: Incubate for a defined period (e.g., 30-60 minutes). Collect samples from the lower chamber.[19]

-

Fluorescence Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.[19]

-

Data Analysis: An increase in fluorescence in the lower chamber of antagonist-treated wells compared to control wells indicates increased permeability.

Conclusion

S1PR1 antagonists represent a significant advancement in the treatment of autoimmune diseases, with a growing body of evidence supporting their efficacy and safety. The ongoing research into their applications in oncology and other inflammatory conditions highlights the broad therapeutic potential of targeting the S1P-S1PR1 signaling axis. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this promising class of drugs. As our understanding of the intricate roles of S1PR1 in health and disease continues to evolve, so too will the opportunities for innovative therapeutic interventions.

References

- 1. discover.library.noaa.gov [discover.library.noaa.gov]

- 2. S1PR1 Gene: Function, Signaling, and Role in Disease [learn.mapmygenome.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Current Sphingosine 1 Phosphate Receptor Modulators in the Management of Ulcerative Colitis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. The Current Sphingosine 1 Phosphate Receptor Modulators in the Management of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BioCentury - S1PR1 and IL-23 inhibitor pipeline for ulcerative colitis [biocentury.com]

- 10. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. T cell-intrinsic S1PR1 regulates endogenous effector T-cell egress dynamics from lymph nodes during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosine-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]

- 13. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. merckmillipore.com [merckmillipore.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

W146 TFA: A Technical Guide to its Role as a Sphingosine-1-Phosphate Receptor 1 (S1PR1) Antagonist in Cancer Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of W146 TFA, a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), and explores its potential role in cancer biology. While direct experimental evidence of this compound in cancer models is limited in publicly available literature, this document extrapolates its potential impact by detailing the critical role of the S1P/S1PR1 signaling axis in tumorigenesis. This guide covers the mechanism of action of S1PR1, its downstream signaling pathways implicated in cancer cell proliferation, survival, and metastasis, and the known pharmacological properties of W146. Detailed experimental protocols for the preparation and use of W146 are also provided, alongside structured tables of its quantitative data. The signaling pathways are visually represented through diagrams to facilitate a deeper understanding of the molecular interactions.

Introduction: The S1P/S1PR1 Axis in Cancer

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a crucial role in various cellular processes, including cell growth, survival, migration, and angiogenesis.[1][2] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[3][4] Among these, S1PR1 has emerged as a significant player in cancer progression.[1]

Activation of S1PR1 by S1P initiates a cascade of downstream signaling events that contribute to the hallmarks of cancer.[1][4] Elevated expression of S1PR1 has been observed in various cancer types, including breast cancer, glioma, and hematopoietic malignancies, and often correlates with poor prognosis.[1] The S1P/S1PR1 axis is known to promote tumorigenesis by stimulating cancer cell growth and survival, enhancing angiogenesis and metastasis, and fostering an immunosuppressive tumor microenvironment.[1][2] Consequently, targeting S1PR1 with selective antagonists like W146 presents a promising therapeutic strategy in oncology.

This compound: A Selective S1PR1 Antagonist

This compound is the trifluoroacetate (B77799) salt of W146, a potent and selective antagonist of S1PR1. The trifluoroacetate counterion is often used to improve the stability and solubility of synthetic peptides and small molecules. The biological activity of this compound is attributed to the W146 molecule.

Quantitative Data for W146

The following table summarizes the key quantitative parameters for W146 based on available data.

| Parameter | Value | Receptor | Reference |

| EC50 | 398 nM | S1PR1 | [1] |

| Ki | ~70-80 nM | S1PR1 | [1] |

S1PR1 Signaling Pathways in Cancer Biology

Upon binding of S1P, S1PR1, which is primarily coupled to the Gi protein, activates several downstream signaling pathways that are integral to cancer progression.[4]

Pro-Survival and Proliferative Signaling

S1PR1 activation promotes cancer cell survival and proliferation through the activation of key signaling cascades:

-

STAT3 Pathway: S1PR1 signaling leads to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][5] Phosphorylated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival.[5][6]

-

PI3K/AKT Pathway: The activation of S1PR1 can trigger the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a central regulator of cell survival and proliferation.[1][4]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical downstream target of S1PR1 that promotes cell growth and division.[1][7]

Metastasis and Angiogenesis

The S1P/S1PR1 axis is a key driver of metastasis and angiogenesis:

-

Cell Migration and Invasion: S1PR1 signaling activates small GTPases like Rac, leading to cytoskeletal rearrangements and enhanced cell migration and invasion.[1][4]

-

Lymphangiogenesis: S1PR1 on tumor-associated macrophages (TAMs) has been shown to promote lymphangiogenesis, the formation of new lymphatic vessels, which facilitates metastatic spread.[8][9] This process is mediated by the NLRP3 inflammasome and IL-1β.[8][9]

Diagrams of Signaling Pathways

Caption: W146 blocks S1P binding to S1PR1, inhibiting pro-survival pathways.

Caption: W146 antagonism of S1PR1 can potentially inhibit metastasis.

Experimental Protocols for this compound

In Vitro Studies

-

Cell Culture: Endothelial progenitor cells (EPCs) have been used to study the effects of W146.[1] Cancer cell lines with known S1PR1 expression would be appropriate for investigating its anti-cancer effects.

-

Treatment Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in cell culture medium to the desired final concentration. A concentration of 10 µM has been used in previous studies.[1]

-

Incubate cells with W146 for a predetermined period (e.g., 30 minutes) before adding S1P to assess the antagonistic effect.[1]

-

-

Assays:

-

Apoptosis Assays: To measure the induction of apoptosis, levels of activated cleaved caspase-3 can be determined by Western blotting or flow cytometry.[1]

-

Proliferation Assays: Cell proliferation can be assessed using MTT, BrdU, or cell counting assays.

-

Migration/Invasion Assays: Transwell migration or invasion assays (e.g., Boyden chamber) can be used to evaluate the effect of W146 on cancer cell motility.

-

Caption: A general workflow for assessing W146-induced apoptosis in vitro.

In Vivo Studies

-

Animal Models: Xenograft or genetically engineered mouse models of cancer would be suitable for in vivo evaluation of this compound.

-

Formulation and Administration:

-